2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a complex organic compound that features both benzimidazole and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the benzimidazole and carbazole intermediates. These intermediates are then linked through a sulfanyl bridge and further reacted with acetohydrazide under specific conditions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the application. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate .
Uniqueness
What sets 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide apart is its unique combination of benzimidazole and carbazole moieties. This dual structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C26H25N5OS |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5OS/c1-3-30-22-11-7-5-9-19(22)20-15-18(13-14-23(20)30)16-27-29-25(32)17-33-26-28-21-10-6-8-12-24(21)31(26)4-2/h5-16H,3-4,17H2,1-2H3,(H,29,32)/b27-16+ |
InChI Key |
MJSLKKSPWAKQDN-JVWAILMASA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC)C5=CC=CC=C51 |
Origin of Product |
United States |
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